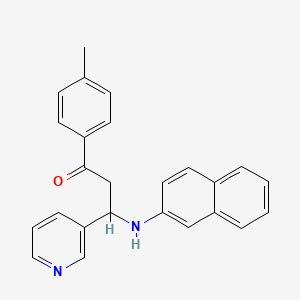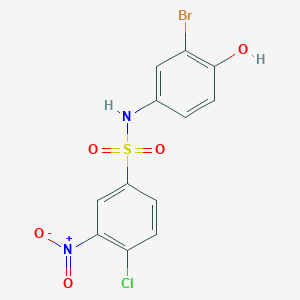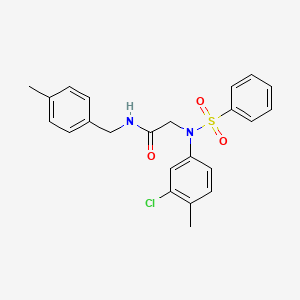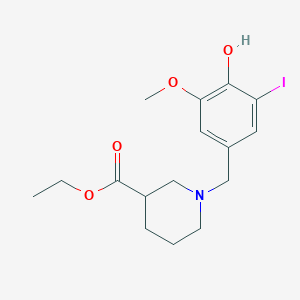
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. MNPA is a synthetic compound that belongs to the class of arylalkylamines and has been found to exhibit various biological activities, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone involves the inhibition of MAO-B, which leads to an increase in the levels of dopamine in the brain. This, in turn, leads to an enhancement of dopaminergic neurotransmission, which has been associated with various physiological and behavioral effects.
Biochemical and Physiological Effects
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to exhibit various biochemical and physiological effects, including an increase in locomotor activity, a decrease in anxiety-like behavior, and an improvement in cognitive function. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has also been found to exhibit neuroprotective properties, which may be attributed to its ability to inhibit MAO-B.
Advantages and Limitations for Lab Experiments
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has several advantages as a research tool, including its high potency and selectivity for MAO-B inhibition, which makes it a useful tool for investigating the role of dopamine in various physiological and behavioral processes. However, 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone also has some limitations, including its potential toxicity and the need for caution when handling and using the compound.
Future Directions
There are several future directions for research on 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, including investigating its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease and depression. Further research is also needed to elucidate the underlying mechanisms of 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone's effects on the brain and to develop new compounds that exhibit similar or improved pharmacological properties.
In conclusion, 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to exhibit potent and selective inhibition of MAO-B, which has been associated with various physiological and behavioral effects. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has several advantages as a research tool, but also has some limitations that need to be considered. There are several future directions for research on 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone, which may lead to the development of new therapeutic agents for the treatment of various neurological and psychiatric disorders.
Synthesis Methods
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone can be synthesized using various methods, including the Friedel-Crafts acylation reaction, which involves the reaction of 4-methylacetophenone with 2-naphthylamine and 3-pyridinecarboxylic acid in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-methylacetophenone with 2-naphthylamine and 3-pyridinecarboxaldehyde in the presence of a base catalyst.
Scientific Research Applications
1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been extensively studied for its potential pharmacological properties, including its ability to act as an inhibitor of monoamine oxidase (MAO), a class of enzymes that play a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. 1-(4-methylphenyl)-3-(2-naphthylamino)-3-(3-pyridinyl)-1-propanone has been found to exhibit potent and selective inhibition of MAO-B, which is primarily responsible for the metabolism of dopamine in the brain.
properties
IUPAC Name |
1-(4-methylphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-18-8-10-20(11-9-18)25(28)16-24(22-7-4-14-26-17-22)27-23-13-12-19-5-2-3-6-21(19)15-23/h2-15,17,24,27H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQWCVSCASLZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CN=CC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035592.png)



![(4aS*,8aR*)-2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5035612.png)
![7-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5035619.png)
![8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline](/img/structure/B5035621.png)

![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5035643.png)
![1-(2-chloro-6-nitrophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5035644.png)

![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl 4-methylbenzenesulfonate](/img/structure/B5035681.png)
![N-(2-methylphenyl)-2-[(2-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B5035687.png)
![3-methoxy-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzaldehyde](/img/structure/B5035688.png)